Cas no 400075-91-4 (3-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine)

3-(6-クロロ-1,3-ベンゾチアゾール-2-イル)-N,N-ジメチルピリジン-2-アミンは、複素環式化合物の一種であり、ベンゾチアゾール基とピリジンアミン構造を有する。この化合物は、高い化学的安定性と特異的な分子構造を示し、医薬品中間体や有機合成における重要な原料としての潜在性を持つ。特に、クロロ基の導入により反応性が調整され、選択的な官能基変換が可能となる。その分子設計は、生物活性化合物の開発において、標的タンパク質との相互作用を最適化する利点がある。また、結晶性が良好なため精製プロセスが簡便であり、研究用途での取り扱いが容易である。

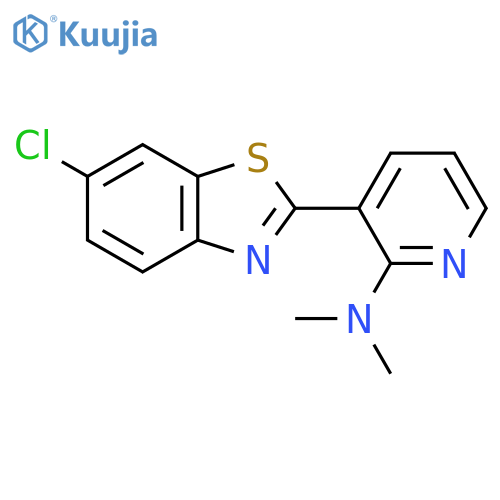

400075-91-4 structure

商品名:3-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine

3-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 3-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine

- N-[3-(6-chloro-1,3-benzothiazol-2-yl)-2-pyridinyl]-N,N-dimethylamine

- AKOS005077683

- 400075-91-4

- 3-(6-Chlorobenzo[d]thiazol-2-yl)-N,N-dimethylpyridin-2-amine

- 11J-322S

-

- インチ: 1S/C14H12ClN3S/c1-18(2)13-10(4-3-7-16-13)14-17-11-6-5-9(15)8-12(11)19-14/h3-8H,1-2H3

- InChIKey: MGYWTYFDECFEGT-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)SC(C1=CC=CN=C1N(C)C)=N2

計算された属性

- せいみつぶんしりょう: 289.0440463g/mol

- どういたいしつりょう: 289.0440463g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 315

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 57.3Ų

3-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669279-50mg |

3-(6-Chlorobenzo[d]thiazol-2-yl)-N,N-dimethylpyridin-2-amine |

400075-91-4 | 98% | 50mg |

¥1543.00 | 2024-05-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669279-100mg |

3-(6-Chlorobenzo[d]thiazol-2-yl)-N,N-dimethylpyridin-2-amine |

400075-91-4 | 98% | 100mg |

¥2205.00 | 2024-05-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669279-2mg |

3-(6-Chlorobenzo[d]thiazol-2-yl)-N,N-dimethylpyridin-2-amine |

400075-91-4 | 98% | 2mg |

¥512.00 | 2024-05-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669279-5mg |

3-(6-Chlorobenzo[d]thiazol-2-yl)-N,N-dimethylpyridin-2-amine |

400075-91-4 | 98% | 5mg |

¥646.00 | 2024-05-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669279-25mg |

3-(6-Chlorobenzo[d]thiazol-2-yl)-N,N-dimethylpyridin-2-amine |

400075-91-4 | 98% | 25mg |

¥1332.00 | 2024-05-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669279-1mg |

3-(6-Chlorobenzo[d]thiazol-2-yl)-N,N-dimethylpyridin-2-amine |

400075-91-4 | 98% | 1mg |

¥519.00 | 2024-05-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669279-10mg |

3-(6-Chlorobenzo[d]thiazol-2-yl)-N,N-dimethylpyridin-2-amine |

400075-91-4 | 98% | 10mg |

¥828.00 | 2024-05-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669279-20mg |

3-(6-Chlorobenzo[d]thiazol-2-yl)-N,N-dimethylpyridin-2-amine |

400075-91-4 | 98% | 20mg |

¥1125.00 | 2024-05-15 |

3-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine 関連文献

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

400075-91-4 (3-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine) 関連製品

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量